![molecular formula C11H11N3O B2875111 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one CAS No. 1016704-73-6](/img/structure/B2875111.png)
1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one” is a chemical compound with the CAS Number: 1017-51-2 . It has a molecular weight of 200.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 133-134 degrees Celsius . The compound is a powder and is typically stored at room temperature .
Applications De Recherche Scientifique
Catalysis and Synthesis
Ionic liquids have been utilized to catalyze the Biginelli reaction under solvent-free conditions, leading to the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones with high yields. This method presents an efficient and environmentally friendly approach to synthesizing dihydropyrimidinone derivatives, showcasing the versatility of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one in organic synthesis (Peng & Deng, 2001).
Anticancer Activities
New metal complexes prepared from derivatives of this compound have shown promising anticancer activities against human epithelial lung carcinoma cell lines (A549). This research underscores the potential therapeutic applications of these compounds in the treatment of cancer (Aslan, Akkoç, & Kökbudak, 2020).
Corrosion Inhibition
Derivatives of this compound have been investigated for their corrosion inhibition properties on C-steel surfaces in acidic conditions. These studies reveal the compounds' potential in protecting industrial materials from corrosion, highlighting an application outside of the biomedical field (Abdel Hameed et al., 2020).
Heterocyclic Chemistry
Research into the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives from this compound has expanded the library of heterocyclic compounds. These derivatives exhibit significant biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory effects, showcasing the compound's utility in developing new pharmaceuticals (Önal, Ceran, & Şahin, 2008).
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality of this compound has been explored for the construction of novel crown-containing hydrogen-bonded supramolecular assemblies. This research opens up possibilities for the use of these compounds in the development of new materials with specific chemical and physical properties (Fonari et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-aminophenyl)methyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-4-1-3-9(7-10)8-14-6-2-5-13-11(14)15/h1-7H,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXTQMLCJUOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016704-73-6 |
Source


|
| Record name | 1-[(3-aminophenyl)methyl]-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
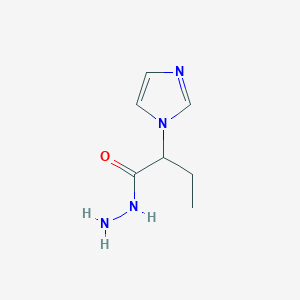

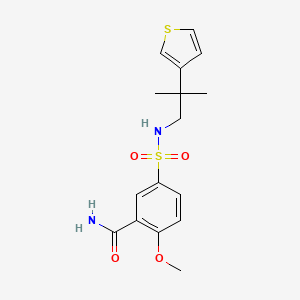
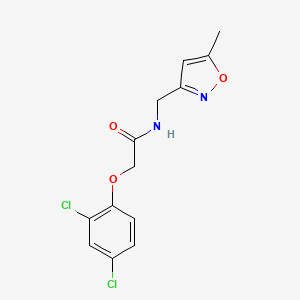

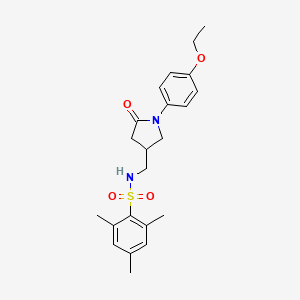
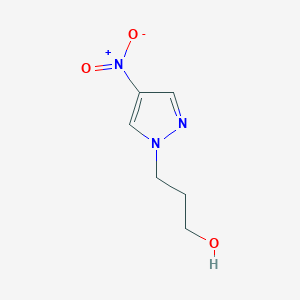
![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2875042.png)
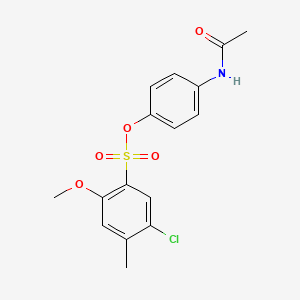

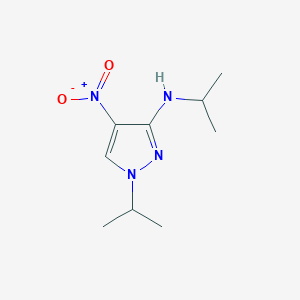
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2875048.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875050.png)
